2-Ethenyl-1,3,5-trinitrobenzene

描述

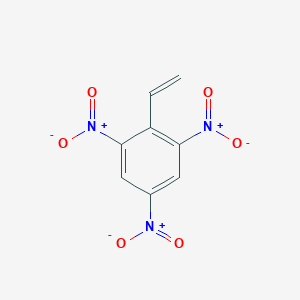

2-Ethenyl-1,3,5-trinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with three nitro groups and an ethenyl group. This compound is part of the nitrobenzene family, known for its applications in various chemical processes and industries due to its unique structural properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-1,3,5-trinitrobenzene typically involves the nitration of benzene derivatives. One common method is the nitration of 1,3,5-trinitrobenzene, which can be achieved through the following steps:

Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 1,3,5-trinitrobenzene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to optimize the production process.

化学反应分析

Types of Reactions

2-Ethenyl-1,3,5-trinitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different substituted benzene derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles under controlled conditions.

Major Products

Oxidation Products: Nitro derivatives with additional oxygen-containing functional groups.

Reduction Products: Amino derivatives such as 1,3,5-triaminobenzene.

Substitution Products: Various substituted benzene derivatives depending on the nature of the substituent introduced.

科学研究应用

Scientific Research Applications

-

Explosive Material :

- Military and Defense : The compound is primarily utilized as an explosive due to its high sensitivity and stability under specific conditions. Its explosive characteristics make it suitable for military applications where controlled detonations are required.

- Research in Energetic Materials : Studies focus on improving the performance of explosives by modifying the molecular structure of compounds like 2-ethenyl-1,3,5-trinitrobenzene to enhance their stability and sensitivity.

-

Organic Synthesis :

- Reactivity Studies : The nitro groups in this compound are susceptible to nucleophilic attack, making it a valuable substrate for organic synthesis. Research has shown that substituents can affect the reactivity of the compound, influencing the outcome of synthetic routes .

- Synthesis of Derivatives : The compound serves as a precursor in synthesizing other nitroaromatic compounds through various chemical reactions such as nitration and reduction processes.

-

Toxicological Studies :

- Biological Interaction Studies : Research has indicated potential toxicological effects due to the formation of reactive metabolites when this compound interacts with biological systems. Understanding these interactions is crucial for assessing environmental impacts and safety in handling this compound .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions such as temperature and solvent choice. Researchers found that using acetone-water mixtures improved yield and purity during hydrolysis processes .

Case Study 2: Environmental Impact Assessment

Another investigation assessed the environmental impact of this compound through its degradation pathways in soil and water systems. The study concluded that while the compound poses risks due to its explosive nature and potential toxicity, understanding its degradation can help mitigate environmental hazards .

作用机制

The mechanism of action of 2-Ethenyl-1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro and ethenyl groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The ethenyl group can participate in addition and substitution reactions, further influencing the compound’s reactivity and interactions .

相似化合物的比较

Similar Compounds

2-Methyl-1,3,5-trinitrobenzene: Similar structure but with a methyl group instead of an ethenyl group.

1,3,5-Trinitrobenzene: Lacks the ethenyl group, making it less reactive in certain types of reactions.

2,4,6-Trinitrotoluene (TNT): Contains a methyl group and is widely known for its explosive properties

Uniqueness

2-Ethenyl-1,3,5-trinitrobenzene is unique due to the presence of the ethenyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its methyl-substituted counterparts. This makes it a valuable compound in both research and industrial applications .

生物活性

2-Ethenyl-1,3,5-trinitrobenzene (ETNB) is an aromatic compound characterized by three nitro groups and an ethenyl group attached to a benzene ring. Its unique structure imparts distinctive chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and material science.

ETNB has the molecular formula CHNO and a molecular weight of approximately 241.1577 g/mol. The compound is synthesized primarily through the nitration of ethenylbenzene (styrene) using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to ensure selective introduction of nitro groups at positions 1, 3, and 5 on the benzene ring.

The biological activity of ETNB is largely attributed to its nitro groups, which can undergo redox reactions. This leads to the formation of reactive intermediates capable of interacting with various cellular components, thus eliciting biochemical effects. The ethenyl group also contributes to the compound’s reactivity by participating in electrophilic addition reactions .

Biological Activity Overview

ETNB has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with nitro groups can exhibit antimicrobial properties. The mechanism may involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

- Cytotoxicity : Research indicates that ETNB can induce cytotoxic effects in certain cancer cell lines. The compound's ability to generate reactive oxygen species (ROS) may play a crucial role in its cytotoxic mechanism .

- Potential as a Biochemical Probe : Due to its reactivity, ETNB is being explored as a biochemical probe in drug development, particularly for targeting specific molecular pathways involved in disease processes.

Case Studies

-

Cytotoxicity in Cancer Cells :

A study evaluated the cytotoxic effects of ETNB on human breast cancer cells (MCF-7). Results indicated that ETNB treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study suggested that ETNB induces oxidative stress, leading to mitochondrial dysfunction and subsequent cell death . -

Antimicrobial Activity :

In another investigation, ETNB was tested against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be within the range of 50-100 µg/mL, indicating moderate antibacterial activity .

Comparative Analysis

To better understand the biological activity of ETNB relative to other similar compounds, a comparison table is presented below:

| Compound Name | Structure Type | Biological Activity | Notable Effects |

|---|---|---|---|

| This compound (ETNB) | Nitroaromatic | Antimicrobial, Cytotoxic | Induces oxidative stress in cancer cells |

| 2,4,6-Trinitrotoluene (TNT) | Nitroaromatic | Explosive properties | Limited biological activity |

| 2,4-Dinitrophenol (DNP) | Nitroaromatic | Uncoupler of oxidative phosphorylation | Weight loss agent with toxicity risks |

属性

IUPAC Name |

2-ethenyl-1,3,5-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYBITIUXMQYKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522252 | |

| Record name | 2-Ethenyl-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35074-90-9 | |

| Record name | 2-Ethenyl-1,3,5-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。